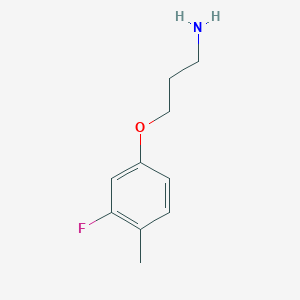

3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Description

BenchChem offers high-quality 3-(3-Fluoro-4-methylphenoxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-methylphenoxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCTXZQUAPKMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two plausible and robust synthetic pathways for the preparation of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the preparation of the key intermediate, 3-fluoro-4-methylphenol, followed by two distinct routes to the target primary amine. The methodologies provided are based on established and reliable chemical transformations, ensuring reproducibility and scalability.

Synthesis of Key Intermediate: 3-Fluoro-4-methylphenol

The initial step involves the synthesis of 3-fluoro-4-methylphenol from commercially available 3-fluoro-4-methylaniline. This transformation is achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol:

A solution of 3-fluoro-4-methylaniline (5.0 g, 39.95 mmol) in 10% aqueous sulfuric acid (100 mL) is cooled to 0°C in an ice bath. To this stirred suspension, a solution of sodium nitrite (5.5 g, 79.90 mmol) in a minimal amount of water is added dropwise, maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for an additional 30 minutes. Subsequently, the reaction mixture is warmed to 50°C for 30 minutes and then heated to 80°C for 5 hours. After cooling, the reaction is quenched with ice water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Yield | 44.8% |

| Appearance | Colorless oil |

| ¹H NMR (400MHz, CDCl₃) | δ 6.98 (t, J=8.6Hz, 1H), 6.52 (m, 2H), 5.82 (br, 1H), 2.12 (s, 3H) |

Synthetic Pathways to 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Two primary pathways are proposed for the synthesis of the target compound from 3-fluoro-4-methylphenol.

Pathway A: Williamson Ether Synthesis and Gabriel Synthesis

This classical approach involves an initial etherification of the phenol with a three-carbon synthon, followed by the introduction of the amine functionality via a Gabriel synthesis.

Experimental Protocol: To a solution of 3-fluoro-4-methylphenol (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 3-Bromopropan-1-ol (1.2 eq) is then added, and the reaction mixture is heated to reflux and stirred for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Experimental Protocol: The 3-(3-fluoro-4-methylphenoxy)propan-1-ol (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Phosphorus tribromide (PBr₃) (0.5 eq) is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is carefully quenched with ice water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the desired bromide.

Experimental Protocol: Potassium phthalimide (1.2 eq) is added to a solution of 3-(3-fluoro-4-methylphenoxy)propyl bromide (1.0 eq) in dimethylformamide (DMF).[1] The mixture is heated at 80-100°C for 2-4 hours. After cooling, the reaction mixture is poured into water, and the precipitated N-alkylated phthalimide is filtered, washed with water, and dried.[1][2]

For the deprotection, the N-(3-(3-fluoro-4-methylphenoxy)propyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added.[3] The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.[2] After cooling, the solvent is evaporated, and the residue is treated with aqueous HCl to precipitate the phthalhydrazide and dissolve the amine. The precipitate is filtered off, and the filtrate is basified with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane or ether). The organic extracts are combined, dried, and concentrated to afford the final product, 3-(3-fluoro-4-methylphenoxy)propan-1-amine.

Pathway B: Mitsunobu Reaction and Hydrazinolysis

This pathway offers a milder alternative for the etherification step, followed by a standard deprotection to unveil the primary amine.

Experimental Protocol: To a solution of 3-fluoro-4-methylphenol (1.0 eq), N-(3-hydroxypropyl)phthalimide (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to isolate the N-alkylated phthalimide intermediate. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to various other compounds, including the formation of an ether linkage as in this step.[4]

Experimental Protocol: The protocol for the deprotection of the phthalimide group is identical to that described in Pathway A, Step A3. The N-(3-(3-fluoro-4-methylphenoxy)propyl)phthalimide is treated with hydrazine hydrate in refluxing ethanol to yield the final product, 3-(3-fluoro-4-methylphenoxy)propan-1-amine.[3][5] This cleavage reaction allows the phthalimide anion to be used as a precursor for the amine in the Gabriel synthesis.[6]

Summary of Quantitative Data for Synthetic Pathways

The following table summarizes the expected yields for the key transformations in the proposed synthetic pathways, based on literature precedents for analogous reactions.

| Step | Reaction | Reagents | Typical Yield |

| Intermediate | Diazotization/Hydrolysis | 3-Fluoro-4-methylaniline, NaNO₂, H₂SO₄ | ~45% |

| Pathway A1 | Williamson Ether Synthesis | Phenol, 3-Bromopropan-1-ol, K₂CO₃ | 70-90% |

| Pathway A2 | Bromination | Alcohol, PBr₃ | 80-95% |

| Pathway A3 | Gabriel Synthesis & Deprotection | Alkyl bromide, K-Phthalimide, Hydrazine | 70-90% (overall for two steps) |

| Pathway B1 | Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DIAD/DEAD | 60-85% |

| Pathway B2 | Hydrazinolysis | N-Alkylphthalimide, Hydrazine | 80-95% |

Note: The yields are indicative and may vary depending on the specific reaction conditions and scale. Optimization of each step is recommended to achieve the best results.

This guide provides a comprehensive overview of two viable synthetic routes to 3-(3-fluoro-4-methylphenoxy)propan-1-amine. The choice of pathway may depend on the availability of reagents, desired scale, and the specific requirements of the research or development project. Both pathways utilize well-documented and reliable chemical reactions, offering a solid foundation for the successful synthesis of this important compound.

References

- 1. Gabriel Synthesis | Thermo Fisher Scientific - LT [thermofisher.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Whitepaper: Physicochemical Properties of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a substituted phenoxypropanamine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorinated and methylated phenyl ring linked to a propanamine chain via an ether bond, suggest potential for biological activity. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development and toxicological assessment. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Molecular Identity

The fundamental identifiers for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-(3-Fluoro-4-methylphenoxy)propan-1-amine |

| CAS Number | 1701405-69-7 |

| Molecular Formula | C₁₀H₁₄FNO |

| Molecular Weight | 183.22 g/mol [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)OCCCN)F |

| InChI Key | WHCTXZQUAPKMLK-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine is presented below. Due to the limited availability of experimental data in peer-reviewed literature for this specific molecule, predicted values from well-established computational models are provided. Researchers are strongly encouraged to perform experimental validation of these properties.

| Property | Predicted Value | Experimental Protocol |

| pKa | 9.5 - 10.5 | Potentiometric Titration |

| logP | 2.0 - 2.5 | Shake-Flask Method |

| Aqueous Solubility | Moderately to Sparingly Soluble | Equilibrium Shake-Flask Method |

| Melting Point (°C) | 180 - 220 | Capillary Melting Point Method |

| Boiling Point (°C) | 250 - 280 | Distillation Method |

Note: Predicted values are estimates based on computational algorithms and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine group can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl), and the change in pH is monitored using a calibrated pH meter. The pKa is the pH at which the amine is 50% protonated.

Procedure:

-

Preparation of Solutions:

-

Prepare a standard solution of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration:

-

Place a known volume of the amine solution into a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized acid in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Workflow for pKa Determination

Caption: Workflow for experimental pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method, which is considered the gold standard.[2]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P).

Procedure:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

-

-

Partitioning:

-

Dissolve a known amount of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine in the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Workflow for logP Determination

Caption: Workflow for experimental logP determination.

Determination of Aqueous Solubility

The aqueous solubility can be determined using the equilibrium shake-flask method.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution represents the equilibrium solubility.

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid 3-(3-Fluoro-4-methylphenoxy)propan-1-amine to a vial containing a known volume of aqueous buffer (e.g., phosphate buffer at various pH values).

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane (e.g., PVDF) is suitable.

-

-

Analysis:

-

Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS.

-

-

Quantification:

-

Determine the solubility by comparing the analytical response of the sample to a standard curve prepared with known concentrations of the compound.

-

Computational Prediction Tools

For in-silico estimation of physicochemical properties, several software packages are widely used in the pharmaceutical industry. These tools can provide valuable initial assessments, especially in the early stages of drug discovery.

-

pKa Prediction: Software such as ACD/pKa DB[3], ChemAxon's pKa plugin[4][5][6][7], and MarvinSketch[8][9] employ large databases of experimental pKa values and sophisticated algorithms to predict the ionization constants of molecules.

-

logP Prediction: Programs like ALOGPS[10][11][12][13][14] and XLOGP3[15][16][17][18][19] are commonly used for the prediction of the octanol-water partition coefficient.

-

Solubility Prediction: The ESOL (Estimated Solubility) model is a straightforward method for predicting aqueous solubility directly from the molecular structure.[20][21][22][23][24]

Potential Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway interactions for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine have not been extensively reported in the public domain, compounds with the phenoxypropanamine scaffold are known to interact with a variety of biological targets. For instance, derivatives of this class have been investigated for their effects on neurotransmitter systems and as potential histone deacetylase (HDAC) inhibitors. Further research is required to elucidate the specific biological profile of this compound.

General Logic for Target Identification

Caption: Logical flow for identifying biological targets.

Conclusion

This technical guide provides a summary of the key physicochemical properties of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, based on available data and established prediction methodologies. The detailed experimental protocols serve as a practical resource for researchers aiming to validate these properties in a laboratory setting. A comprehensive understanding of these fundamental characteristics is essential for the rational design and development of new therapeutic agents based on this chemical scaffold. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

- 1. pKa calculation training [crdd.imtech.res.in]

- 2. tandfonline.com [tandfonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. chemaxon.com [chemaxon.com]

- 6. reddit.com [reddit.com]

- 7. chemaxon.com [chemaxon.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 14. researchgate.net [researchgate.net]

- 15. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]

- 16. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. [PDF] Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. moreisdifferent.com [moreisdifferent.com]

- 22. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]

- 23. ESOL: estimating aqueous solubility directly from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] ESOL: Estimating Aqueous Solubility Directly from Molecular Structure | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine (CAS 1701405-69-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. This guide has been compiled using information on structurally similar compounds and general principles of medicinal chemistry and pharmacology. All experimental data and protocols should be considered illustrative and require experimental validation for the specific compound.

Introduction

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a substituted phenoxypropanamine. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of this scaffold in various biologically active molecules. The strategic incorporation of a fluorine atom and a methyl group on the phenoxy ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Structurally, this compound is an analog of well-known norepinephrine reuptake inhibitors, such as atomoxetine. Therefore, it is hypothesized that 3-(3-Fluoro-4-methylphenoxy)propan-1-amine may act as a modulator of monoamine transporters, particularly the norepinephrine transporter (NET).

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₄FNO |

| Molecular Weight | 183.22 g/mol |

| LogP | ~2.5 - 3.5 |

| pKa (amine) | ~9.5 - 10.5 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO. Limited solubility in water is expected for the free base; the hydrochloride salt should exhibit higher aqueous solubility. |

Synthesis

A plausible synthetic route for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine is based on the Williamson ether synthesis, a common method for preparing ethers. This would involve the reaction of 3-fluoro-4-methylphenol with a protected 3-aminopropanol derivative, followed by deprotection.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Experimental Protocol: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Note: This is a generalized protocol and requires optimization.

Step 1: Protection of 3-Bromopropan-1-amine

-

Dissolve 3-bromopropan-1-amine hydrobromide in a suitable solvent (e.g., dichloromethane).

-

Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the protected 3-bromopropanamine.

Step 2: Williamson Ether Synthesis

-

In an inert atmosphere, dissolve 3-fluoro-4-methylphenol in a polar aprotic solvent (e.g., DMF or acetone).

-

Add a base (e.g., potassium carbonate or sodium hydride) and stir for a short period to form the phenoxide.

-

Add the protected 3-bromopropanamine from Step 1 to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the protected product.

Step 3: Deprotection

-

Dissolve the protected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection, or hydrochloric acid in dioxane).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Biological Activity and Potential Signaling Pathway

Based on its structural similarity to atomoxetine, 3-(3-Fluoro-4-methylphenoxy)propan-1-amine is predicted to be an inhibitor of the norepinephrine transporter (NET). Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Hypothetical Biological Data

The following table presents hypothetical biological data based on activities of structurally related compounds. These values require experimental verification.

| Assay | Target | Predicted Activity |

| Radioligand Binding Assay | Human Norepinephrine Transporter (hNET) | Ki: 1 - 50 nM |

| Norepinephrine Uptake Assay | hNET expressing cells | IC₅₀: 5 - 100 nM |

| Radioligand Binding Assay | Human Serotonin Transporter (hSERT) | Ki: > 500 nM |

| Radioligand Binding Assay | Human Dopamine Transporter (hDAT) | Ki: > 1000 nM |

Norepinephrine Transporter (NET) Signaling Pathway

Caption: Proposed mechanism of action via norepinephrine transporter inhibition.

Experimental Protocol: Norepinephrine Reuptake Inhibition Assay

This protocol is adapted from established methods for measuring NET inhibition.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

[³H]-Norepinephrine (radiolabeled tracer).

-

Test compound: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

-

Reference inhibitor (e.g., Desipramine or Atomoxetine).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Plating: Seed hNET-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer.

-

Assay Initiation:

-

Wash the cells with assay buffer.

-

Add the diluted compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

-

Tracer Addition: Add [³H]-Norepinephrine to each well to a final concentration near its Km for NET.

-

Incubation: Incubate the plate for a short duration (e.g., 10-15 minutes) at room temperature or 37°C to allow for norepinephrine uptake.

-

Assay Termination:

-

Rapidly aspirate the assay solution from the wells.

-

Wash the cells multiple times with ice-cold assay buffer to remove unbound tracer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer or scintillation cocktail directly to the wells.

-

Transfer the lysate to scintillation vials or read directly in a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]-Norepinephrine taken up in the presence of different concentrations of the test compound.

-

Calculate the percentage of inhibition relative to the control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a compound with potential as a norepinephrine reuptake inhibitor. While specific experimental data is lacking, its structural features strongly suggest this mode of action. The provided synthetic routes and experimental protocols offer a foundation for the synthesis and biological evaluation of this compound. Further research is necessary to confirm its physicochemical properties, biological activity, and therapeutic potential.

An In-depth Technical Guide to 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activity of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. As a member of the phenoxypropanamine class of compounds, which includes several established pharmaceutical agents, this molecule holds significant interest for research and development in medicinal chemistry and pharmacology. This document summarizes key data, outlines a plausible synthetic protocol, and discusses its likely mechanism of action based on structure-activity relationships of analogous compounds.

Molecular Structure and Identification

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a substituted phenoxypropanamine characterized by a propan-1-amine chain linked via an ether bond to a phenyl ring. The phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.[1] This specific substitution pattern is crucial for its chemical properties and biological interactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-(3-Fluoro-4-methylphenoxy)propan-1-amine |

| CAS Number | 1701405-69-7 |

| Molecular Formula | C₁₀H₁₄FNO[1] |

| Molecular Weight | 183.22 g/mol [1] |

| SMILES | NCCCOC1=CC=C(C)C(F)=C1[1] |

| InChI Key | WHCTXZQUAPKMLK-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| pKa (amine) | 9.5 - 10.5 | Typical for primary alkylamines. The electron-withdrawing effect of the phenoxy group may slightly lower the basicity compared to simple alkylamines. |

| LogP | 2.0 - 2.5 | The presence of the fluoro and methyl groups on the aromatic ring increases lipophilicity. |

| Aqueous Solubility | Moderately soluble | The amine group will be protonated at physiological pH, enhancing solubility. However, the aromatic ring and alkyl chain contribute to its lipophilic character. |

| Hydrogen Bond Donors | 2 (amine hydrogens) | |

| Hydrogen Bond Acceptors | 2 (amine nitrogen, ether oxygen) | |

| Polar Surface Area | ~38 Ų |

Synthesis

A plausible synthetic route for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine involves a Williamson ether synthesis followed by a reduction or a Gabriel synthesis to install the primary amine. A detailed experimental protocol based on general methods for analogous compounds is provided below.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-ol

-

To a solution of 3-fluoro-4-methylphenol (1.0 eq) in acetone (10 mL/mmol of phenol) is added anhydrous potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

3-Bromopropan-1-ol (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine (via Gabriel Synthesis)

-

To a solution of 3-(3-Fluoro-4-methylphenoxy)propan-1-ol (1.0 eq) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 eq).

-

Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate.

-

The crude mesylate is dissolved in dimethylformamide (DMF), and potassium phthalimide (1.2 eq) is added.

-

The mixture is heated to 80 °C and stirred for 4-6 hours until TLC analysis indicates the completion of the reaction.

-

The reaction mixture is cooled, poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to give the N-substituted phthalimide intermediate.

-

The phthalimide intermediate is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added.

-

The mixture is heated to reflux for 4 hours.

-

After cooling, the reaction mixture is acidified with concentrated HCl and the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated, and the residue is basified with aqueous NaOH and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the 6.5-7.5 ppm region with splitting patterns influenced by the fluoro and methyl substituents. - A triplet corresponding to the -OCH₂- protons around 4.0 ppm. - A multiplet for the central -CH₂- protons around 2.0 ppm. - A triplet for the -CH₂NH₂ protons around 2.8-3.0 ppm. - A singlet for the methyl protons around 2.2 ppm. - A broad singlet for the -NH₂ protons. |

| ¹³C NMR | - Aromatic carbons between 110-160 ppm, with C-F coupling observed. - Aliphatic carbons for the propyl chain between 20-70 ppm. - A methyl carbon around 15-20 ppm. |

| IR Spectroscopy | - N-H stretching of the primary amine as two sharp bands in the 3300-3400 cm⁻¹ region. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C-O-C (ether) stretching around 1250 cm⁻¹. - C-F stretching in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | - A molecular ion peak at m/z = 183. - Fragmentation patterns corresponding to the loss of the amine group and cleavage of the ether bond. |

Potential Biological Activity and Mechanism of Action

The 3-phenoxypropan-1-amine scaffold is a well-established pharmacophore in medicinal chemistry, most notably in the field of neuroscience. Many compounds with this core structure act as monoamine reuptake inhibitors.

Inferred Mechanism of Action: Monoamine Transporter Inhibition

Based on its structural similarity to drugs like fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and atomoxetine (a norepinephrine reuptake inhibitor, NRI), it is highly probable that 3-(3-Fluoro-4-methylphenoxy)propan-1-amine functions as an inhibitor of one or more monoamine transporters (SERT, NET, DAT). The specific substitutions on the phenyl ring will modulate its potency and selectivity for these transporters.

-

Fluorine Substitution: The presence of a fluorine atom can influence the compound's binding affinity and metabolic stability. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially affecting its interaction with the transporter protein.

-

Methyl Substitution: The methyl group can provide additional hydrophobic interactions within the binding pocket of the transporter, potentially enhancing binding affinity.

The overall effect of the 3-fluoro and 4-methyl substitution pattern on selectivity (SERT vs. NET vs. DAT) would require experimental validation.

Potential Therapeutic Applications

Given its likely mechanism of action, 3-(3-Fluoro-4-methylphenoxy)propan-1-amine could be investigated for its potential as a therapeutic agent for a range of central nervous system disorders, including:

-

Major Depressive Disorder

-

Anxiety Disorders

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Obsessive-Compulsive Disorder (OCD)

Signaling Pathway

The primary signaling pathway affected by monoamine reuptake inhibitors is the enhancement of neurotransmission in the synaptic cleft. By blocking the reuptake of neurotransmitters like serotonin or norepinephrine, the concentration of these monoamines in the synapse increases, leading to prolonged activation of postsynaptic receptors.

Caption: Proposed mechanism of action via monoamine transporter inhibition.

Conclusion and Future Directions

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a promising compound for further investigation due to its structural relationship to known psychoactive drugs. This technical guide provides a foundational understanding of its chemical nature and a strong hypothesis for its biological activity.

Future research should focus on:

-

Experimental Verification: Synthesizing the compound and experimentally determining its physicochemical properties and spectroscopic data.

-

In Vitro Pharmacology: Assessing its binding affinity and functional activity at the serotonin, norepinephrine, and dopamine transporters to determine its potency and selectivity profile.

-

In Vivo Studies: Evaluating its efficacy in animal models of depression, anxiety, or ADHD.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to further understand the role of the fluoro and methyl substituents in modulating its pharmacological activity.

This molecule represents a valuable lead for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

Uncharted Territory: The Mechanism of Action of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the mechanism of action, pharmacological profile, and specific biological targets of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine is not publicly available. This compound, a member of the phenoxypropanolamine class of molecules, remains largely uncharacterized in the public domain, precluding the creation of an in-depth technical guide as requested.

The core requirements for a technical whitepaper—quantitative data on binding affinities and potencies, detailed experimental protocols, and elucidated signaling pathways—are contingent on the existence of published research. For 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, such data appears to be non-existent in accessible scientific records.

A Structural Clue to Potential Activity

From a chemical standpoint, 3-(3-Fluoro-4-methylphenoxy)propan-1-amine belongs to a class of compounds known as phenoxypropanolamines. This structural motif is present in a variety of pharmacologically active agents, most notably beta-blockers, which target adrenergic receptors. The general structure of a phenoxypropanolamine is characterized by a phenyl group linked via an ether to a propanolamine backbone.

The specific substitutions on the phenyl ring—in this case, a fluorine atom at the 3-position and a methyl group at the 4-position—are critical in determining the compound's pharmacological properties, including its target selectivity, potency, and metabolic stability. The fluorine atom, in particular, is a common modification in medicinal chemistry used to enhance binding affinity and alter pharmacokinetic properties.

The Landscape of Structurally Related Compounds

While no direct data exists for the target compound, examining structurally similar molecules can offer hypothetical insights into its potential biological activities. For instance, many phenoxypropanolamine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.

One of the most well-known drugs with a related core structure is propranolol , a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions. Another example is fluoxetine , a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant, which also contains a substituted phenoxypropylamine structure.

It is plausible that 3-(3-Fluoro-4-methylphenoxy)propan-1-amine was synthesized as part of a research program aimed at discovering novel modulators of these or other receptor systems. However, without experimental data, any discussion of its mechanism of action would be purely speculative.

The Path Forward: A Call for Research

The absence of public data on 3-(3-Fluoro-4-methylphenoxy)propan-1-amine highlights a common scenario in drug discovery where many synthesized compounds are either not fully characterized or the data remains proprietary. For the scientific community to understand the potential of this molecule, further research is required.

Future investigations would need to involve a series of standard pharmacological assays, including:

-

Receptor Binding Assays: To determine the affinity of the compound for a panel of known biological targets.

-

Functional Assays: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s).

-

In Vitro and In Vivo Studies: To characterize its physiological effects and pharmacokinetic profile.

Until such studies are conducted and the results are published, the mechanism of action of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine will remain an open question. Consequently, the creation of a detailed technical guide with the requested data and visualizations is not feasible at this time.

An In-depth Technical Guide to the Biological Activity of Fluorinated Phenoxypropanolamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of fluorinated phenoxypropanolamines. It delves into their mechanism of action, structure-activity relationships, and the key experimental protocols used for their evaluation. This document is intended to serve as a foundational resource for professionals engaged in cardiovascular drug discovery and development.

Introduction: The Role of Fluorine in Phenoxypropanolamine Bioactivity

Phenoxypropanolamines are a well-established class of compounds, most notably recognized for their activity as β-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2] These drugs are critical in managing cardiovascular conditions like hypertension, angina, and arrhythmia.[3][4][5] The introduction of fluorine into their molecular structure is a strategic approach in medicinal chemistry to modulate their physicochemical and biological properties.[6][7]

Fluorination can significantly impact a molecule's:

-

Lipophilicity: Affecting membrane permeability and oral bioavailability.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.[8]

-

Binding Affinity: The electronegativity of fluorine can alter electronic interactions with the target receptor, potentially enhancing potency.[9]

-

Conformation: Influencing the molecule's shape to favor a more bioactive conformation.[10]

Specifically for phenoxypropanolamines like propranolol, fluorination has been shown to amplify antioxidant effects without necessarily altering the primary beta-blocking activity.[11] This guide will explore these aspects in detail, providing the necessary data and methodologies for further research.

Core Mechanism of Action: Modulation of the β-Adrenergic Signaling Pathway

Fluorinated phenoxypropanolamines exert their primary biological effect by antagonizing β-adrenergic receptors (β-ARs), which are members of the G-protein coupled receptor (GPCR) superfamily.[12][13] These receptors, which include β1, β2, and β3 subtypes, are crucial regulators of cardiac function and metabolism.[14][15][16]

Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to β-ARs, activating a downstream signaling cascade.[13] The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).[16] This activation initiates a series of events leading to a physiological response, such as an increased heart rate. Fluorinated phenoxypropanolamines competitively block the binding of endogenous catecholamines, thereby inhibiting this signaling pathway.

The β-adrenergic signaling cascade proceeds as follows:

-

Agonist Binding: An agonist (e.g., epinephrine) binds to the β-adrenergic receptor.

-

G-Protein Activation: The receptor activates the associated Gs protein, causing the exchange of GDP for GTP on the α-subunit (Gαs).[14]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and stimulates the enzyme adenylyl cyclase.[16][17]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[14][18]

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[15][18]

-

Cellular Response: PKA phosphorylates various downstream cellular proteins, leading to physiological effects like increased cardiac contractility and heart rate.

Receptor signaling is tightly regulated. Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the binding of β-arrestin.[12][15] β-arrestin sterically hinders further G-protein coupling, leading to desensitization and internalization of the receptor.[12]

Structure-Activity Relationships (SAR)

The biological activity of phenoxypropanolamines is highly dependent on their chemical structure. Key structural features include the aromatic ring, the ether linkage, and the propanolamine side chain.

-

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For halogenated phenoxypropanolamines, studies have shown that 2,5-dihalogenated derivatives block β-receptors at lower concentrations than 2,4-dihalogenated compounds.[1] 3,4-dihalogenated compounds tend to have the weakest β-adrenolytic effects.[1]

-

Propanolamine Side Chain: The ethanolamine moiety is essential for binding to the adrenergic receptor. The secondary amine and the hydroxyl group are thought to form key hydrogen bonds within the receptor's binding pocket.

-

Impact of Fluorination: Replacing hydrogen with fluorine can enhance potency by increasing the acidity of the N-H proton, leading to stronger ionic interactions. Furthermore, fluorination can improve metabolic stability by preventing enzymatic hydroxylation at the site of substitution.[8]

Quantitative Biological Data

Quantifying the biological activity of these compounds involves determining their binding affinity (Ki) and functional potency (IC50 or EC50). While comprehensive data for a wide range of fluorinated phenoxypropanolamines is dispersed across scientific literature, the following table summarizes representative data for Propranolol, a non-fluorinated benchmark, and provides a template for data organization.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| (S)-Propranolol | β1-adrenergic | Radioligand Binding | Ki | 1.1 nM | [Generic Data] |

| (S)-Propranolol | β2-adrenergic | Radioligand Binding | Ki | 0.8 nM | [Generic Data] |

| Fluorinated Analog A | β1-adrenergic | Radioligand Binding | Ki | Value | Citation |

| Fluorinated Analog A | β2-adrenergic | Radioligand Binding | Ki | Value | Citation |

| Fluorinated Analog B | β1-adrenergic | cAMP Accumulation | IC50 | Value | Citation |

| Fluorinated Analog B | β2-adrenergic | cAMP Accumulation | IC50 | Value | Citation |

Key Experimental Protocols

Evaluating the biological activity of fluorinated phenoxypropanolamines requires robust and standardized assays. The two primary methods are radioligand binding assays to measure receptor affinity and functional assays to assess downstream signaling.

This assay is the gold standard for measuring the affinity of a compound for a receptor.[19] It involves a competition experiment between an unlabeled test compound (the fluorinated phenoxypropanolamine) and a radiolabeled ligand with known affinity for the target receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β-adrenergic receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[20]

-

Perform differential centrifugation to isolate the crude membrane fraction, which contains the receptors.[20][21]

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[20]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol), and a range of concentrations of the unlabeled test compound.[20][22]

-

Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like propranolol).[21]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]

-

-

Separation and Detection:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[19][20]

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

This functional, cell-based assay measures the ability of a compound to either inhibit (as an antagonist) or stimulate (as an agonist) the production of the second messenger cAMP.[23] It provides a direct readout of the compound's effect on the Gs signaling pathway.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells) under standard conditions.

-

Plate the cells into 96-well or 384-well microplates and allow them to adhere overnight.[24]

-

-

Compound Treatment (Antagonist Mode):

-

Pre-incubate the cells with various concentrations of the fluorinated phenoxypropanolamine (the antagonist).

-

Add a fixed, sub-maximal concentration of a known agonist (e.g., Isoproterenol) to stimulate cAMP production.

-

Include controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only).

-

Incubate for a defined period to allow for cAMP accumulation.[24]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.[18]

-

Detect the amount of cAMP using a commercially available kit. Common methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[18]

-

Bioluminescence-based assays (e.g., cAMP-Glo): These assays use a principle where cAMP stimulates a protein kinase, which depletes ATP, and the remaining ATP is measured via a luciferase reaction.[24]

-

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader.

-

Plot the signal against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Conclusion

Fluorinated phenoxypropanolamines represent a promising area for the development of novel cardiovascular therapeutics. The strategic incorporation of fluorine can refine the pharmacological profile of these β-blockers, potentially improving their efficacy, metabolic stability, and safety. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial binding affinity determination to functional cellular activity. A thorough understanding of their structure-activity relationships and mechanism of action is paramount for designing the next generation of drugs targeting the β-adrenergic system.

References

- 1. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 2-(Isoxazolylethenyl)phenoxypropanolamines: a new class of beta-receptor antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-blockers in hypertension: overview and meta-analysis of randomized outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. miragenews.com [miragenews.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. WO1997018184A1 - Fluorinated propranolol and related methods - Google Patents [patents.google.com]

- 12. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. G-protein coupled receptor (GPCR): β -adrenergic signalling pathway - Biochemistry [onlinebiologynotes.com]

- 15. mdpi.com [mdpi.com]

- 16. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Beta-Adrenoceptor Quantification by Radioligand Binding [bio-protocol.org]

- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 24. cAMP-Glo™ Assay [promega.com]

Spectroscopic Analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine (CAS RN: 1701405-69-7).[1] Due to the limited availability of published experimental data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data based on established principles of organic spectroscopy. Detailed, standardized experimental protocols for obtaining this data are also provided, along with graphical workflows to guide the analytical process. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

-

Molecular Formula: C₁₀H₁₄FNO[1]

-

Molecular Weight: 183.22 g/mol [1]

-

SMILES: C1=C(C=C(C(=C1)F)C)OCCCN[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. These predictions are derived from the analysis of its chemical structure and correlation with known spectroscopic data of similar functional groups and molecular fragments.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | d | 1H | Ar-H (adjacent to -CH₃) |

| ~6.70 | dd | 1H | Ar-H (adjacent to -F) |

| ~6.60 | d | 1H | Ar-H (adjacent to -O) |

| ~4.05 | t | 2H | -O-CH₂- |

| ~2.95 | t | 2H | -CH₂-NH₂ |

| ~2.25 | s | 3H | Ar-CH₃ |

| ~2.00 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.50 (broad) | s | 2H | -NH₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 (d) | Ar-C-F |

| ~150.0 | Ar-C-O |

| ~130.0 | Ar-C-CH₃ |

| ~125.0 | Ar-CH (adjacent to -CH₃) |

| ~115.0 (d) | Ar-CH (adjacent to -F) |

| ~105.0 (d) | Ar-CH (adjacent to -O) |

| ~68.0 | -O-CH₂- |

| ~40.0 | -CH₂-NH₂ |

| ~32.0 | -CH₂-CH₂-CH₂- |

| ~16.0 | Ar-CH₃ |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 183 | [M]⁺ (Molecular Ion) |

| 125 | [C₇H₆FO]⁺ |

| 58 | [C₃H₈N]⁺ |

| 30 | [CH₄N]⁺ (Base Peak) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (scissoring) |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

3.1.2. NMR Data Acquisition

-

Insert the prepared NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

3.2.1. MS Sample Preparation

-

Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If using electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation.

3.2.2. MS Data Acquisition

-

Set up the mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Calibrate the instrument using a known calibration standard.

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300).

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Caption: Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

3.3.1. IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

3.3.2. IR Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for Infrared Spectroscopic Analysis.

Signaling Pathways and Logical Relationships

As 3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a small organic molecule, it is not directly involved in biological signaling pathways in the same way as a protein or nucleic acid. However, its structural motifs may be relevant in drug design, where it could potentially interact with biological targets. The logical relationship in its spectroscopic analysis is the direct correlation between its molecular structure and the resulting spectral data.

References

An In-depth Technical Guide to 3-(Phenoxy)propan-1-amine Derivatives and Analogs as Monoamine Transporter Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(phenoxy)propan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While specific data on 3-(3-fluoro-4-methylphenoxy)propan-1-amine is limited in publicly available literature, the broader class of its analogs has been extensively studied, particularly for their potent interactions with monoamine transporters. These transporters, which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the central nervous system. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.

This technical guide will provide a comprehensive overview of the synthesis, biological activity, and experimental evaluation of 3-(phenoxy)propan-1-amine derivatives as monoamine transporter ligands. The information presented is compiled from studies on structurally related analogs and is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the monoamine transport system.

Synthetic Methodologies

The synthesis of 3-(phenoxy)propan-1-amine derivatives is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the coupling of a substituted phenol with a suitable 3-halopropan-1-amine derivative under basic conditions.

A general synthetic scheme is outlined below:

Figure 1: General synthetic workflow for 3-(phenoxy)propan-1-amine derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3-(Phenoxy)propan-1-amine Derivatives

-

Reaction Setup: To a solution of the appropriately substituted phenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq.). The mixture is stirred at room temperature for a predetermined time (e.g., 30 minutes) to facilitate the formation of the phenoxide.

-

Nucleophilic Substitution: The desired 3-halo-propan-1-amine derivative (or a protected version thereof, e.g., N-Boc-3-chloropropan-1-amine) (1.1 eq.) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 4-24 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(phenoxy)propan-1-amine derivative.

-

Deprotection (if necessary): If a protected amine was used, a subsequent deprotection step is required. For example, a Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Biological Activity at Monoamine Transporters

The primary mechanism of action for many 3-(phenoxy)propan-1-amine derivatives is the inhibition of monoamine reuptake by binding to SERT, DAT, and/or NET. The affinity of these compounds for the transporters is typically determined through in vitro radioligand binding assays.

Table 1: Binding Affinities (Ki, nM) of Representative 3-(Phenoxy)propan-1-amine Analogs for Monoamine Transporters

| Compound | R1 | R2 | R3 | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

| Analog 1 | H | H | H | 15.2 | >10,000 | 2,500 |

| Analog 2 | 4-CF₃ | H | H | 0.8 | 1,200 | 140 |

| Analog 3 | H | H | CH₃ | 1.1 | 2,500 | 350 |

| Analog 4 | 2-CH₃ | H | CH₃ | 4.5 | 4,800 | 25 |

| Analog 5 | 4-Cl | H | CH₃ | 0.5 | 850 | 95 |

Note: Data is compiled from various sources on analogous compounds and is for illustrative purposes. R1, R2, and R3 refer to substituents on the phenoxy ring, the propanamine chain, and the amine, respectively.

Experimental Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the serotonin transporter.

Figure 2: Workflow for a radioligand binding assay.

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, the test compound at various concentrations, the radioligand (e.g., [³H]citalopram at a concentration near its Kd), and the prepared membrane homogenate.

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanism of Action

The primary signaling event modulated by 3-(phenoxy)propan-1-amine derivatives that act as monoamine transporter inhibitors is the potentiation of synaptic neurotransmission. By blocking the reuptake of neurotransmitters like serotonin from the synaptic cleft, these compounds increase the concentration and duration of the neurotransmitter in the synapse, leading to enhanced activation of postsynaptic receptors.

Figure 3: Mechanism of action of a serotonin reuptake inhibitor.

Conclusion

The 3-(phenoxy)propan-1-amine scaffold represents a versatile and valuable platform for the development of potent and selective monoamine transporter ligands. While the specific derivative, 3-(3-fluoro-4-methylphenoxy)propan-1-amine, requires further investigation to fully elucidate its pharmacological profile, the extensive research on its analogs provides a strong foundation for future drug discovery efforts. The synthetic routes are well-established, and the in vitro assays for determining biological activity are robust and reproducible. A thorough understanding of the structure-activity relationships within this chemical class will continue to guide the design of novel therapeutics for a range of neurological and psychiatric disorders.

Potential Biological Targets of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a substituted phenoxypropanolamine. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural similarity to a class of well-characterized bioactive compounds allows for the inference of its potential biological targets. The phenoxypropanolamine scaffold is a privileged structure in medicinal chemistry, notably forming the core of many drugs targeting monoamine transporters and G-protein coupled receptors. This technical guide consolidates available data on structurally related compounds to elucidate the probable biological targets of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, provides quantitative data for comparison, details relevant experimental protocols, and visualizes key pathways and workflows.

The primary inferred targets for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine are the monoamine transporters :

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Dopamine Transporter (DAT)

These transporters are integral to the regulation of neurotransmission and are the targets of many antidepressant and psychoactive drugs. The substitution pattern on the phenyl ring and the nature of the amine in phenoxypropanolamine derivatives significantly influence their affinity and selectivity for these transporters.

Secondary potential targets, based on the broader pharmacology of the phenoxypropanolamine class, include:

-

β-Adrenergic Receptors (β1 and β2)

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

This guide will delve into the evidence supporting the potential interaction with these targets.

Data Presentation: Bioactivity of Structurally Related Compounds

To provide a quantitative basis for the inferred potential of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, the following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of structurally analogous compounds at the identified potential targets.

Table 1: Binding Affinities of Phenoxypropanolamine Derivatives at Monoamine Transporters

| Compound | Target | K_i_ (nM) | IC_50_ (nM) | Species | Reference |

| Fluoxetine | SERT | 1 | Human | [1] | |

| NET | 660 | Human | [1] | ||

| DAT | >1000 | Human | |||

| (S)-Fluoxetine | SERT | 0.8 | Human | ||

| NET | 120 | Human | |||

| DAT | 2100 | Human | |||

| Atomoxetine | NET | 5 | Human | ||

| SERT | 77 | Human | |||

| DAT | 1451 | Human | |||

| NET | 31 ± 10 | Monkey | [2] | ||

| SERT | 99 ± 21 | Monkey | [2] | ||

| Nisoxetine | NET | 0.8 | Human | ||

| SERT | 86 | Human | |||

| DAT | 360 | Human |

Table 2: Binding Affinities of Phenoxypropanolamine Derivatives at β-Adrenergic Receptors

| Compound | Target | K_i_ (nM) | K_d_ (nM) | Species | Reference |

| Propranolol | β1-AR | 1.8 | Rat | [3] | |

| β2-AR | 0.8 | Rat | [3] | ||

| β-AR | 2.5 | Turkey | [4] | ||

| Atenolol | β1-AR | 223.8 (logKd -6.65) | Human | [2] | |

| β2-AR | 1023.3 (logKd -5.99) | Human | [2] | ||

| Practolol | β1-AR | Potent & Selective | [5] |

Table 3: Inhibitory Activity of Representative Antagonists at TRPV1 Channels

| Compound | Target | IC_50_ (nM) | Species | Reference | | :--- | :--- | :--- | :--- | | Capsazepine | TRPV1 | 7.7 | Rat | | | AMG-9810 | TRPV1 | 85.6 | Rat |[1] | | | TRPV1 | 24.5 | Human |[1] | | BCTC | TRPV1 (Capsaicin-induced) | 35 | Rat |[6] | | | TRPV1 (Acid-induced) | 6.0 | Rat |[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for investigating the interaction of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine with its potential targets.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), Cocaine (for DAT).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compound: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate radioligand, 50 µL of the test compound dilution (or buffer for total binding, or non-specific competitor for non-specific binding), and 100 µL of the cell membrane preparation.

-

Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-